molecular formula C15H20ClN3O B6763560 N-(3-chlorophenyl)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide

N-(3-chlorophenyl)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide

Cat. No.: B6763560
M. Wt: 293.79 g/mol
InChI Key: VNHJRPIXLNHDGH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide is a complex organic compound featuring a pyrrolo[2,3-c]pyridine core

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-18-7-5-11-6-8-19(14(11)10-18)15(20)17-13-4-2-3-12(16)9-13/h2-4,9,11,14H,5-8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHJRPIXLNHDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCN(C2C1)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide typically involves multiple steps:

  • Formation of the Pyrrolo[2,3-c]pyridine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of a substituted pyridine with a suitable amine in the presence of a cyclizing agent.

  • Introduction of the 3-Chlorophenyl Group: : This can be achieved through a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyrrolo[2,3-c]pyridine intermediate.

  • Carboxamide Formation: : The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms, leading to the formation of N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

  • Biology: : The compound’s interactions with biological targets make it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.

  • Medicine: : Due to its potential biological activities, it may be investigated for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

  • Industry: : It could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-pyrrolidine-2-carboxamide: Similar structure but lacks the pyrrolo[2,3-c]pyridine core.

    6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide: Similar core structure but without the 3-chlorophenyl group.

Uniqueness

N-(3-chlorophenyl)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide is unique due to the combination of its pyrrolo[2,3-c]pyridine core and the 3-chlorophenyl group. This unique structure may confer specific biological activities and binding properties that are not present in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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